2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide
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Overview
Description
2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a quinazolinone core, and a pyridine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Scientific Research Applications
2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Preparation Methods
The synthesis of 2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide involves multiple steps, including the formation of the benzodioxole and quinazolinone cores, followed by their coupling and subsequent functionalization. The synthetic route typically starts with the preparation of the benzodioxole derivative through a series of reactions involving aromatic substitution and cyclization. The quinazolinone core is synthesized via condensation reactions, often using amines and carbonyl compounds as starting materials. The final coupling step involves the use of reagents such as palladium catalysts to form the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: The quinazolinone core can be reduced using hydrogenation or metal hydrides, resulting in the formation of dihydroquinazolinones.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted pyridines.
Common reagents used in these reactions include palladium catalysts, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and the functional groups present in the starting material.
Mechanism of Action
The mechanism of action of 2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-{[7-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-[(pyridin-3-yl)methyl]butanamide include:
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and is used in studies of neurotransmitter systems.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also contains the benzodioxole group and is studied for its potential biological activities.
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound is used in the synthesis of various organic molecules and has applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of structural features, which confer specific biological activities and make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[7-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O7S/c1-2-26(28(37)33-15-19-4-3-8-31-13-19)43-30-34-21-12-25-24(41-17-42-25)11-20(21)29(38)35(30)9-7-27(36)32-14-18-5-6-22-23(10-18)40-16-39-22/h3-6,8,10-13,26H,2,7,9,14-17H2,1H3,(H,32,36)(H,33,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSMKIFEQUIMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)SC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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